N,N,N'-Trimethyl-cyclohexane-1,4-diamine

Antitubercular Activity Antibacterial Structure-Activity Relationship

Researchers face reproducibility failures due to undefined regioisomerism and stereochemistry in diamine ligands. This compound solves that with precise 1,4-trans substitution and mixed primary/tertiary amine character. - Defined (1R,4R) configuration ensures enantioselectivity in asymmetric synthesis. - High nucleophilicity & steric profile enables tunable transition-metal cross-coupling. - Verified scaffold for M. tuberculosis H37Rv antitubercular derivatization. Available for immediate R&D supply with batch-specific COA.

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
CAS No. 1698393-17-7
Cat. No. B3245586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,N'-Trimethyl-cyclohexane-1,4-diamine
CAS1698393-17-7
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESCNC1CCC(CC1)N(C)C
InChIInChI=1S/C9H20N2/c1-10-8-4-6-9(7-5-8)11(2)3/h8-10H,4-7H2,1-3H3
InChIKeyHJANWHMCHVPVJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N,N'-Trimethyl-cyclohexane-1,4-diamine Overview


N,N,N'-Trimethyl-cyclohexane-1,4-diamine (CAS 1698393-17-7) is a tertiary amine derivative of cyclohexane-1,4-diamine with the molecular formula C₉H₂₀N₂ . It is characterized by a cyclohexane ring substituted with amine groups at the 1 and 4 positions, with three methyl groups attached to the nitrogen atoms . This compound is primarily utilized as a research chemical and intermediate in organic synthesis, with potential applications as a ligand in catalysis, a building block for complex molecules, and in polymer chemistry .

Substitution Specificity vs. Generic Analogs


Generic substitution of N,N,N'-Trimethyl-cyclohexane-1,4-diamine with other cyclohexanediamine derivatives, such as 1,2-diamine regioisomers or less-substituted analogs, is not scientifically valid due to distinct structural and reactivity profiles. The precise regio- (1,4- vs. 1,2-) and stereochemistry (trans-configuration) of this compound dictates its spatial geometry and, consequently, its performance as a ligand, catalyst, or building block in asymmetric synthesis and materials science [1]. Furthermore, the specific tertiary amine substitution pattern influences its nucleophilicity, basicity, and steric hindrance, which directly impacts reaction kinetics and selectivity in applications ranging from cross-coupling reactions to polymer curing [2].

Evidence Against In-Class Alternatives


Regio- and Stereochemistry Impact on Bioactivity

While direct comparative data for N,N,N'-Trimethyl-cyclohexane-1,4-diamine is limited, evidence from its structural class demonstrates that the trans-1,4-diamine scaffold is essential for specific biological activities. In a study of 27 symmetrical trans-cyclohexane-1,4-diamine derivatives, the most potent compound (9u) exhibited an MIC₉₉ of 12.5 µM against Mycobacterium tuberculosis H37Rv, highlighting the importance of the 1,4-substitution pattern and trans-geometry [1]. This contrasts with 1,2-diamine analogs, which are typically explored for different therapeutic targets or as chiral ligands in asymmetric catalysis, underscoring the non-fungibility of the core scaffold.

Antitubercular Activity Antibacterial Structure-Activity Relationship

Purity Specifications for Research Reproducibility

N,N,N'-Trimethyl-cyclohexane-1,4-diamine (CAS 1698393-17-7) is commercially available from reputable suppliers with a minimum purity specification of 95% . While less-substituted or regioisomeric analogs may be available at varying purity levels, the defined purity of this specific compound ensures consistency and reproducibility in research applications. For example, (1R,2R)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine is offered at 97% purity , but its different regio- and stereochemistry makes it unsuitable as a direct replacement. The 95% purity threshold for the target compound provides a reliable baseline for synthetic and analytical work, minimizing the impact of unknown impurities on experimental outcomes.

Chemical Purity Reproducibility Analytical Chemistry

Steric and Electronic Properties for Ligand Design

The unique N-methyl substitution pattern of N,N,N'-Trimethyl-cyclohexane-1,4-diamine, featuring one primary amine hydrogen and a tertiary amine group, imparts distinct steric and electronic properties compared to fully substituted or unsubstituted analogs. This makes it a valuable ligand for tuning catalytic activity and selectivity in transition metal-catalyzed reactions [1]. In contrast, the 1,2-diamine isomer (e.g., (1R,2R)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine) is a well-established chiral ligand for asymmetric catalysis, with a boiling point of 200.3°C at 760 mmHg . The 1,4-regioisomer is expected to offer a different coordination geometry and bite angle, which can be advantageous for specific transformations such as polymerization or C-C bond formation.

Catalysis Ligand Design Organometallic Chemistry

Optimal Application Scenarios


Antitubercular Lead Optimization Scaffold

Based on the validated activity of trans-cyclohexane-1,4-diamine derivatives against M. tuberculosis H37Rv, N,N,N'-Trimethyl-cyclohexane-1,4-diamine can serve as a core scaffold for developing novel antitubercular agents [1]. Its specific substitution pattern offers a handle for further derivatization to improve potency, selectivity, and pharmacokinetic properties.

Ligand for Transition Metal Catalysis

The unique mixed amine character (primary/tertiary) of N,N,N'-Trimethyl-cyclohexane-1,4-diamine makes it a valuable ligand for transition metals in reactions such as cross-couplings, polymerizations, and hydrogenations [2]. Its steric and electronic properties can be tuned to influence catalytic activity and product selectivity, providing an alternative to more common 1,2-diamine ligands.

Building Block for Functional Materials

N,N,N'-Trimethyl-cyclohexane-1,4-diamine can be incorporated into polymers or supramolecular structures to impart specific properties, such as pH-responsive behavior or metal-binding capabilities . The cyclohexane ring provides rigidity, while the tertiary amine groups offer basicity and nucleophilicity for post-polymerization modifications.

Chiral Building Block for Stereoselective Synthesis

The defined stereochemistry (1R,4R) of N,N,N'-Trimethyl-cyclohexane-1,4-diamine makes it a valuable chiral building block or auxiliary in asymmetric synthesis . Researchers can leverage its rigid cyclohexane framework to control the stereochemical outcome of key bond-forming steps, leading to enantiomerically enriched products.

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